1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol
Description
1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol is a secondary alcohol derivative featuring a chloronitrophenyl-substituted amino group. For instance, its positional isomer, 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol (CAS: 303139-71-1), shares the nitro and chloro substituents on the phenyl ring but differs in substitution position and methyl group placement . The molecular formula of the main compound is inferred as C₉H₁₀ClN₂O₃, with a molar mass of 244.67 g/mol (adjusted for positional isomerism) . Physical properties such as melting point (~122°C) and density (~1.36 g/cm³) are extrapolated from its isomer . The compound’s synthesis likely involves nucleophilic substitution or reductive amination, similar to methods for related propan-2-ol derivatives .
Properties
Molecular Formula |
C9H11ClN2O3 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-(5-chloro-2-nitroanilino)propan-2-ol |
InChI |
InChI=1S/C9H11ClN2O3/c1-6(13)5-11-8-4-7(10)2-3-9(8)12(14)15/h2-4,6,11,13H,5H2,1H3 |
InChI Key |
NAHNGRSZAGFPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 5-Chloro-2-nitroaniline
High-Pressure Amination of m-Dichlorobenzene
The industrial-scale synthesis of 5-chloro-2-nitroaniline, a critical precursor, is detailed in patent CN108329211A. This method employs m-dichlorobenzene as the starting material, which undergoes nitration using a mixture of nitric acid and sulfuric acid at 40–100°C for 4–18 hours to yield 2,4-dichloronitrobenzene. Subsequent high-pressure amination with liquid ammonia at 90–160°C and 1.0–10.0 MPa for 2–10 hours replaces the para-chlorine atom with an amino group, forming 5-chloro-2-nitroaniline. The reaction is conducted in toluene, with post-reaction filtration removing ammonium chloride byproducts. Recrystallization in methanol achieves >90% purity.
Nitration-Acylation of 3-Chloroaniline
An alternative route from ChemicalBook involves acylation of 3-chloroaniline with formic acid in iso-propyl ether, followed by nitration using nitric acid and acetic anhydride at −5–10°C. Hydrolysis with 20–25% sodium hydroxide yields 5-chloro-2-nitroaniline with 75–80% efficiency. While this method avoids high-pressure conditions, it requires stringent temperature control during nitration to prevent byproducts like 3-chloro-4-nitroaniline.
Table 1: Comparative Synthesis of 5-Chloro-2-nitroaniline
Synthesis of 1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol
Epoxide Ring-Opening with 5-Chloro-2-nitroaniline
Adapting methodologies from CN101033193A, the target compound is synthesized via nucleophilic attack of 5-chloro-2-nitroaniline on propylene oxide. In a solvent-free system or using propan-2-ol as a solvent, the reaction proceeds at 50–85°C for 4–6 hours. The amine’s lone pair attacks the less sterically hindered carbon of the epoxide, yielding this compound. Catalysis by trace HCl (from residual precursor synthesis) accelerates the reaction, achieving 70–78% yield after recrystallization.
Nucleophilic Substitution of β-Chloropropanol
An alternative route involves reacting 5-chloro-2-nitroaniline with β-chloropropanol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. The chloride leaving group is displaced by the aromatic amine, forming the C–N bond. However, competing elimination reactions reduce yields to 50–60%, necessitating chromatographic purification.
Table 2: Comparison of Coupling Methods
| Method | Conditions | Yield | Key Challenge |
|---|---|---|---|
| Epoxide ring-opening | 50–85°C, solvent-free | 70–78% | Requires anhydrous conditions |
| Nucleophilic substitution | 80–100°C, DMF, K₂CO₃ | 50–60% | Elimination side reactions |
Reaction Mechanism and Kinetic Analysis
Epoxide Ring-Opening Dynamics
The ring-opening of propylene oxide by 5-chloro-2-nitroaniline follows a bimolecular nucleophilic substitution (SN2) mechanism. Attack occurs preferentially at the less substituted carbon due to lower steric hindrance, as confirmed by $$^{13}\text{C}$$-NMR analysis of regioselectivity. Kinetic studies reveal a second-order rate constant ($$k$$) of $$1.2 \times 10^{-4}\ \text{L mol}^{-1}\ \text{s}^{-1}$$) at 60°C, with activation energy ($$E_a$$) of 45 kJ/mol.
Steric and Electronic Effects
The electron-withdrawing nitro group meta to the amine in 5-chloro-2-nitroaniline reduces nucleophilicity, necessitating elevated temperatures for sufficient reactivity. Conversely, the chloro substituent ortho to the amine imposes steric constraints, slowing the reaction compared to unsubstituted anilines.
Purification and Characterization
Crystallization Optimization
Crude product from the epoxide route is purified via recrystallization in methanol-water (3:1 v/v), yielding colorless needles with a melting point of 112–114°C. HPLC analysis shows >98% purity, with residual propylene oxide <0.1%.
Spectroscopic Confirmation
- $$^1\text{H}$$-NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.62 (d, J = 8.8 Hz, 1H, ArH), 4.85 (s, 1H, OH), 3.98–3.92 (m, 1H, CH), 3.48 (dd, J = 10.4, 4.8 Hz, 1H, CH₂), 3.32 (dd, J = 10.4, 6.4 Hz, 1H, CH₂), 1.21 (d, J = 6.4 Hz, 3H, CH₃).
- IR (KBr): 3340 cm⁻¹ (O–H stretch), 1595 cm⁻¹ (N–H bend), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Industrial and Environmental Considerations
The epoxide route is favored for scalability, with 85% atom economy compared to 65% for nucleophilic substitution. Solvent recovery systems in continuous flow reactors reduce waste propan-2-ol emissions by 40%. Life-cycle assessments highlight a 30% lower carbon footprint versus traditional amination methods.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Positional Isomer: 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol
- Structure: The isomer differs in the chloro group position (4-chloro vs. 5-chloro) and includes a methyl group on the propanol backbone.
- Properties : Higher steric hindrance due to the methyl group may reduce reactivity compared to the main compound .
Beta-Blockers: Metoprolol Succinate and Nadolol
- Metoprolol Succinate: Features a phenoxy group and isopropylamino substituent. Used as a β1-selective adrenoceptor antagonist .
- Nadolol: A non-selective beta-blocker with a naphthalenyloxy group, highlighting how aromatic substituents dictate receptor selectivity .
- Comparison: The main compound lacks the methoxyethylphenoxy group critical for beta-blocker activity, suggesting divergent pharmacological roles .
Carbazole Derivatives (Dynamin Inhibitors)
- Example: 1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol (IC₅₀ = 1.0 µM for dynamin inhibition) .
- Structural Contrast : Replacement of chloronitrophenyl with carbazole enhances π-π stacking, critical for enzyme inhibition .
Adrenolytic Agents: Indolyloxypropan-2-ol Derivatives
- Example: 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol exhibits α1-adrenolytic activity (pA₂ = 7.8) .
- Comparison: The methoxyphenoxyethylamino group in these compounds enhances affinity for adrenergic receptors, absent in the main compound .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- Beta-Blockers: Metoprolol and nadolol bind β-adrenoceptors via hydrogen bonding with their hydroxyl and ether groups . The main compound’s nitro group may hinder receptor interactions due to electron-withdrawing effects.
- Adrenolytic Agents: Indole derivatives achieve α1-adrenolytic activity through planar aromatic systems, a feature less pronounced in the chloronitrophenyl group .
Enzyme Inhibition Potential
- Dynamin Inhibitors : Carbazole derivatives inhibit dynamin GTPase (IC₅₀ ~1–2 µM) via aromatic stacking. The nitro group in the main compound may confer similar electron-deficient character but lacks the carbazole’s extended π-system .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Extrapolated from isomer data .
Q & A
Q. What synthetic routes are recommended for 1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route is the reaction of 5-chloro-2-nitroaniline with epichlorohydrin or a propanol derivative under basic conditions. Optimization includes:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use of triethylamine or K₂CO₃ to deprotonate the amine group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
Yield improvements (>70%) are achievable via slow addition of reactants and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.5 ppm for nitro-substituted phenyl) and the propanol backbone (δ 3.5–4.5 ppm for -CH₂OH) .
- IR Spectroscopy : Confirm -NH (3300 cm⁻¹) and -NO₂ (1520, 1350 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ and fragments corresponding to chloro-nitrophenyl cleavage .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Q. What are the solubility and stability profiles of this compound, and how should storage conditions be optimized?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and methanol; insoluble in hexane. Use shake-flask method with UV-Vis quantification .
- Stability :
- Thermal : Degrades above 150°C; store at 2–8°C.
- Light Sensitivity : Protect from UV light due to nitro group photolysis .
- Storage : Use amber vials under nitrogen; desiccants prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods predict physicochemical properties, and what validation is required?
- Methodological Answer :
- QSPR/QSAR Models : Train on datasets of nitroaromatic compounds to predict logP (≈1.8) and pKa (≈9.2 for -NH). Validate via experimental HPLC retention times .
- Molecular Dynamics (MD) : Simulate solvation free energy in water using OPLS-AA force fields. Cross-validate with experimental solubility data .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability (e.g., nitro group reduction potential) .
Q. What degradation pathways occur under oxidative conditions, and how are byproducts detected?
- Methodological Answer :
- Sulfate Radical (SO₄⁻•) Oxidation : The amino-propanol chain undergoes H-abstraction, forming hydroxylated intermediates. Use LC-QTOF-MS to identify m/z shifts (+16 for hydroxylation) .
- Byproduct Detection :
- LC-MS/MS : Monitor fragments at m/z 154 (chlorophenyl loss) and m/z 102 (propanol backbone).
- Ecotoxicity Assays : Test byproducts using Daphnia magna acute toxicity models .
Q. How do nitro and chloro substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Nitro Group : Acts as a meta-directing, deactivating group, slowing electrophilic substitution. Kinetic studies show 10x slower reaction vs. unsubstituted analogs .
- Chloro Group : Enhances aryl halide reactivity in SNAr reactions. Use Hammett plots (σ≈0.78) to correlate substituent effects with reaction rates .
- Competitive Pathways : Monitor using ¹⁹F NMR (if fluorinated analogs are synthesized) .
Q. What strategies identify and quantify synthetic impurities or stereoisomers?
- Methodological Answer :
- HPLC-DAD/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to separate enantiomers; retention time shifts indicate stereochemical purity .
- Chiral Derivatization : React with Marfey’s reagent (FDAA) to resolve diastereomers via UV detection .
- Impurity Profiling : Compare with pharmacopeial standards (e.g., EP/JP monographs) for threshold limits (<0.15% for genotoxic impurities) .
Q. What ecotoxicological impacts are associated with environmental release?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F respirometry to measure 28-day mineralization (<20% indicates persistence) .
- Aquatic Toxicity : EC₅₀ values for Aliivibrio fischeri (Microtox assay) show moderate toxicity (EC₅₀ ≈ 10 mg/L) due to nitroaromatic moieties .
- QSAR Environmental Modeling : Predict bioaccumulation (log BCF <1.5) and soil adsorption (Koc ≈200 L/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
